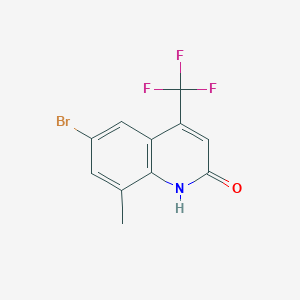

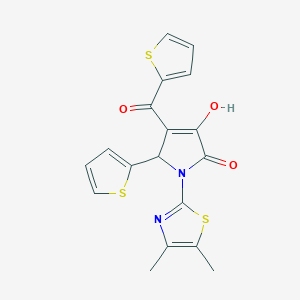

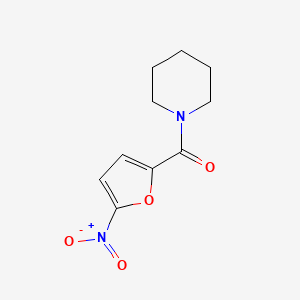

![molecular formula C15H23ClN4O2 B3006505 Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-4-yl]carbamate CAS No. 2378503-17-2](/img/structure/B3006505.png)

Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-4-yl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-4-yl]carbamate" is a chemical entity that appears to be related to a class of compounds that have been synthesized and studied for various properties and potential applications. While the exact compound is not directly mentioned in the provided papers, similar compounds with tert-butyl, piperidine, and carbamate groups have been synthesized and characterized, suggesting a relevance in the field of medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to achieve the desired complex molecules. For instance, the synthesis of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate involved the separation of diastereomers and column chromatography, indicating the complexity and the need for purification techniques in the synthesis process . Similarly, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was achieved through a three-step reaction, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, which suggests that the synthesis of related compounds may require careful planning and execution of multiple reaction steps .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and computational methods. For example, the structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was characterized using NMR, MS, FT-IR, and X-ray diffraction, and further optimized using density functional theory (DFT) . This indicates that a combination of experimental and theoretical approaches is often necessary to fully understand the molecular structure of such compounds.

Chemical Reactions Analysis

The reactivity of related compounds can be inferred from their interactions with various reagents. O-tert-butyl-N-(chloromethyl)-N-methyl carbamate, for example, was used as a source of the MeNHCH2− synthon in reactions with different electrophiles, leading to functionalized carbamates after hydrolysis . This suggests that the tert-butyl, piperidine, and carbamate moieties in these compounds can be reactive and versatile in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often determined by their molecular structure. The presence of tert-butyl groups can influence the steric properties, while the piperidine and carbamate functionalities can affect the compound's polarity, hydrogen bonding capacity, and electronic properties. The first hyperpolarizability and NBO analysis of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide suggest nonlinearity and electron delocalization, which are important for understanding the compound's behavior in different environments .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-4-yl]carbamate and its derivatives are primarily utilized in chemical synthesis and structural analysis. For instance, Richter et al. (2009) studied the formation of a compound with a 1-methyl-1H-pyrazol-5-yl substituent, highlighting the dihedral angles and mirror planes in its structure, which are essential for understanding molecular interactions and properties (Richter et al., 2009). Furthermore, Kong et al. (2016) synthesized a related compound, emphasizing its role as an intermediate in biologically active compounds like crizotinib (Kong et al., 2016).

Biological Activity Studies

Doležal et al. (2006) investigated substituted pyrazinecarboxamides, including compounds structurally similar to this compound. They focused on the anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities of these compounds, providing insights into their potential therapeutic applications (Doležal et al., 2006).

Molecular Architecture and Hydrogen Bonding

Baillargeon et al. (2017) and Das et al. (2016) explored the molecular architecture and hydrogen bonding of carbamate derivatives, similar to this compound. These studies are crucial for understanding the 3D molecular structure and the role of hydrogen bonding in stabilizing these compounds (Baillargeon et al., 2017); (Das et al., 2016).

Intermediates in Drug Synthesis

The compound and its related derivatives serve as key intermediates in the synthesis of various drugs. For instance, Wang et al. (2015) described the synthesis of a key intermediate of Vandetanib, a drug used in cancer treatment (Wang et al., 2015). Similarly, Zhang et al. (2018) synthesized an intermediate for small molecule anticancer drugs, highlighting the compound's significance in the pharmaceutical industry (Zhang et al., 2018).

Safety and Hazards

The safety information available indicates that this compound has the following hazard statements: H302, H315, H318, H335 . These codes correspond to the following hazards: harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures should be taken when handling this compound .

Propriétés

IUPAC Name |

tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)19-11-4-6-20(7-5-11)10-12-8-18-13(16)9-17-12/h8-9,11H,4-7,10H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWQDKAQHLPTCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CN=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

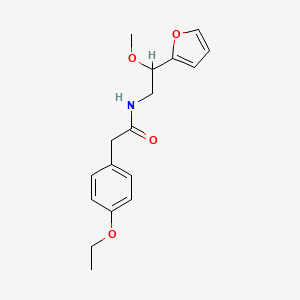

![3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B3006425.png)

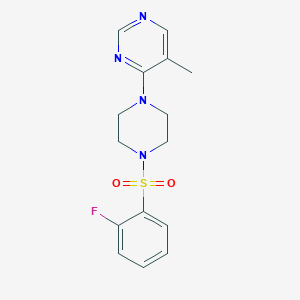

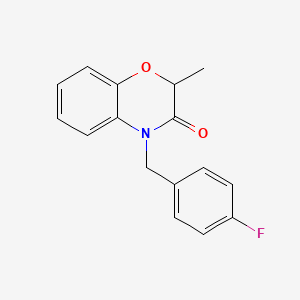

![3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B3006428.png)

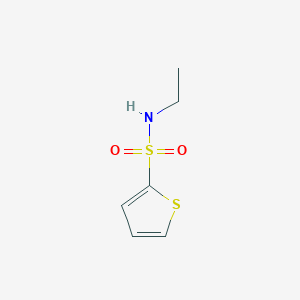

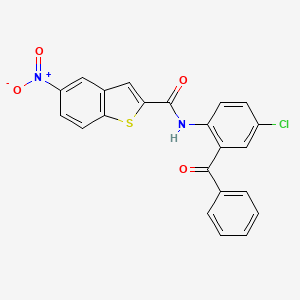

![2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B3006438.png)